[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Overview
Description
Hypaconitine is a diterpenoid alkaloid primarily found in the roots of Aconitum species, such as Aconitum carmichaelii. It is known for its potent pharmacological properties, including analgesic, anti-inflammatory, and cardiotonic effects. it is also highly toxic, which limits its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypaconitine involves several steps, starting from simpler diterpenoid precursors. The process typically includes esterification, acetylation, and methoxylation reactions under controlled conditions. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Industrial Production Methods: Industrial production of hypaconitine is generally achieved through extraction from Aconitum plants. The roots are processed using solvents like ethanol or methanol to extract the alkaloids, followed by purification using techniques such as HPLC .
Chemical Reactions Analysis
Types of Reactions: Hypaconitine undergoes various chemical reactions, including:
Oxidation: Converts hypaconitine to its oxidized derivatives.
Reduction: Reduces hypaconitine to less toxic forms.
Substitution: Involves replacing functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate under acidic conditions.
Reduction: Employs hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents like sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hypaconitine, each with distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic, anti-inflammatory, and cardiotonic properties, despite its high toxicity.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Hypaconitine exerts its effects primarily by interacting with voltage-sensitive sodium channels in cell membranes. It binds to these channels, altering their conformation and affecting ion flow, which leads to its pharmacological and toxicological effects. This interaction can result in cardiotoxicity, neurotoxicity, and cytotoxicity .
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Benzoylaconine
- Benzoylmesaconine
- Benzoylhypaconine
Comparison: Hypaconitine shares structural similarities with other diterpenoid alkaloids like aconitine and mesaconitine. it is unique in its specific esterification and methoxylation patterns, which contribute to its distinct pharmacological profile. Compared to its analogs, hypaconitine is noted for its higher toxicity and specific interactions with sodium channels .
Properties
IUPAC Name |
[8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDOCHXHMJHKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45NO10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6900-87-4 | |
Record name | 6900-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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